molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0

[(2R,3R)-3-phenyloxiran-2-yl]methanol

Cat. No.: B12831622
CAS No.: 91465-28-0
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.

Industrial Production Methods

Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.

Scientific Research Applications

(2R,3R)-3-Phenylglycidol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

Properties

CAS No.

91465-28-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

[(2R,3S)-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1

InChI Key

PVALSANGMFRTQM-BDAKNGLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.